molecular formula C15H20N2O2 B2446189 N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide CAS No. 1311728-27-4

N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide

Cat. No.: B2446189
CAS No.: 1311728-27-4
M. Wt: 260.337
InChI Key: HRPPWEOXOBWEQV-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a methylbutyl chain, and an ethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide typically involves the following steps:

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

    Attachment of the Methylbutyl Chain: The methylbutyl chain can be introduced via an alkylation reaction, where an appropriate alkyl halide reacts with a nucleophile.

    Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutyl chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The ethoxy group on the benzamide core can be substituted with other nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the methylbutyl chain.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Substituted benzamides with various functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(1-cyano-3-methylbutyl)-3-methanesulfonylbenzamide
  • N-(1-cyano-3-methylbutyl)-4-phenylbutanamide
  • Diethyl (1-cyano-3-methylbutyl)malonate

Uniqueness: N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-19-14-7-5-6-12(9-14)15(18)17-13(10-16)8-11(2)3/h5-7,9,11,13H,4,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPPWEOXOBWEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(CC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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